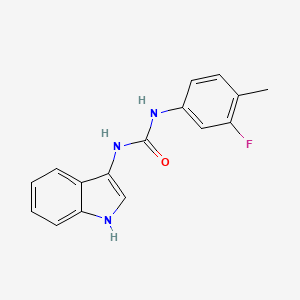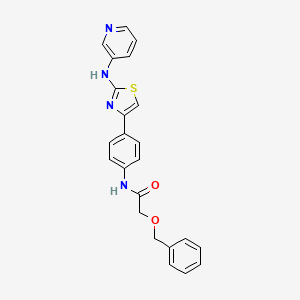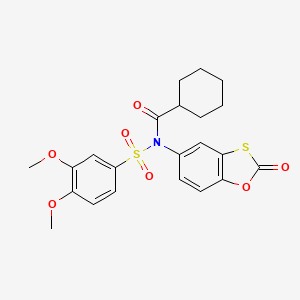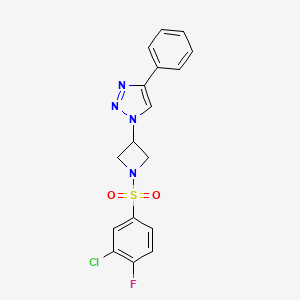
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a derivative of isoxazole, a five-membered aromatic heterocycle with oxygen and nitrogen as the heteroatoms. Isoxazole derivatives have been studied for various biological activities, including muscle relaxant and anticonvulsant properties. The presence of different substituents on the isoxazole ring can significantly influence the compound's biological activity and physical properties.
Synthesis Analysis
The synthesis of isoxazole derivatives typically involves the cyclization of various precursors. For instance, N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives were prepared and evaluated for their muscle relaxant and anticonvulsant activities . The synthesis of these compounds can provide insights into the methods that might be used to synthesize the compound , although the exact synthesis route for N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial in determining their biological activity. The crystal structure of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, which provided detailed information about the arrangement of atoms in the molecule . This type of analysis is essential for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions, including cyclizations. For example, N-(1-Chloro-2,2,2-trihaloethylidene)-O-methylurethanes were reported to cyclize with amino-methylisoxazole to yield different isoxazolo-pyrimidinones and isoxazolo-triazinones . These reactions are indicative of the reactivity of the isoxazole ring and can be used to infer possible reactions that N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives, such as solubility, melting point, and hydrophobicity, are influenced by the substituents on the isoxazole ring. A good correlation was found between the hydrophobicity of the substituents and the muscle relaxant activity of the compounds . These properties are important for the pharmacokinetics and pharmacodynamics of the compounds, affecting their absorption, distribution, metabolism, and excretion in biological systems.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of novel pyrazole, isoxazole, and other heterocyclic derivatives, including those bearing an aryl sulfonate moiety, has been reported. These compounds were evaluated for their antimicrobial and anti-inflammatory activities, indicating the versatile synthetic utility of isoxazole derivatives in medicinal chemistry (Kendre, Landge, & Bhusare, 2015).
- Another study focused on the synthesis and structural characterization of isoxazole compounds. These efforts underline the importance of structural analysis in understanding the properties and potential applications of such compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Biological Activities and Potential Applications
- Research into the biological activities of isoxazole derivatives has shown promise in various areas, including the development of potential antitumor agents. For instance, specific isoxazole derivatives have been synthesized with the intention of exploring their antitumor properties (Reddy, Raju, Reddy, & Rajanarendar, 2010).
- The dual inhibitory action of tepoxalin, an isoxazole derivative, on cyclooxygenase and 5-lipoxygenase, was evaluated, showcasing the compound's potential in anti-inflammatory therapy (Knight et al., 1996).
- Another avenue of research has been the development of amino acid antagonists targeting non-NMDA excitatory amino acid receptors, with isoxazole amino acids serving as leads for novel EAA receptor antagonists. This highlights the compound's relevance in neuroprotection and the treatment of neurological disorders (Krogsgaard‐Larsen et al., 1991).
Eigenschaften
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-11-16(12(2)24-21-11)7-8-18(23)20-10-15-9-17(25-22-15)13-3-5-14(19)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYDXODMCSGJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)
![tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate](/img/structure/B2521210.png)
![N-(2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2521212.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2521214.png)




![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2521221.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2521222.png)
![N-(1-cyanocyclohexyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2521223.png)

